

## Application Notes and Protocols for PF-06446846 in Protein Synthesis Regulation Studies

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Compound of Interest		
Compound Name:	PF-06446846	
Cat. No.:	B609984	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**PF-06446846** is a novel, orally active small molecule that offers a unique mechanism for studying the regulation of protein synthesis. Unlike traditional inhibitors that broadly suppress translation, **PF-06446846** exhibits high selectivity by targeting the translation of specific mRNAs.[1][2][3] Its primary and most well-characterized target is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][3][4][5][6]

The mechanism of **PF-06446846** involves binding to the translating 80S ribosome and interacting with the nascent polypeptide chain as it emerges through the ribosome exit tunnel. [2][7][8] This interaction is sequence-dependent and induces stalling of the ribosome at a specific location on the target mRNA, thereby inhibiting the productive elongation of that particular protein.[1][3] For PCSK9, this stalling occurs around codon 34.[1][3][5] This sequence-specific inhibition of translation elongation provides a powerful tool to dissect the synthesis of individual proteins without causing global disruption of protein production.[1]

These application notes provide an overview of the use of **PF-06446846**, quantitative data on its activity, and detailed protocols for key experiments.



### **Data Presentation**

The following tables summarize the quantitative data regarding the inhibitory activity of **PF-06446846** from in vitro and in vivo studies.

Table 1: In Vitro Activity of PF-06446846

Assay Type	Cell Line <i>l</i> System	Target	IC50	Reference
PCSK9 Secretion	Huh7 cells	Endogenous PCSK9	0.3 μΜ	[1][5][6]
Cell-Free Translation	HeLa cell lysate	PCSK9(1–35)- luciferase	2 μΜ	[1][6]
Cytotoxicity	Rat Lin(-) bone marrow cells	Cell viability	2.9 μΜ	[6]
Cytotoxicity	Human CD34+ bone marrow cells	Cell viability	2.7 μΜ	[6]

Table 2: In Vivo Activity of PF-06446846 in Rats (14-day study)

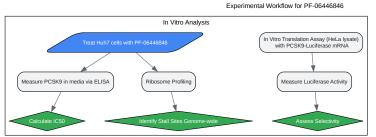
Oral Dose	Effect on Plasma PCSK9	Effect on Total Plasma Cholesterol	Reference
5 mg/kg/day	Dose-dependent reduction	Lowered	[1][5]
15 mg/kg/day	Dose-dependent reduction	Lowered	[1]
50 mg/kg/day	Dose-dependent reduction	Lowered	[1][5]

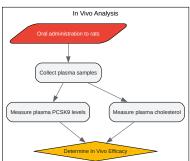


# Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **PF-06446846** and a typical experimental workflow for its characterization.

Caption: Mechanism of **PF-06446846**-induced translational stalling.





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